molecular formula C15H9NO4 B12846611 4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid

4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid

Cat. No.: B12846611
M. Wt: 267.24 g/mol
InChI Key: WYTCLQMSZDUPPT-UHFFFAOYSA-N
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Description

4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid is a complex organic compound that features both an indole and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with a benzoic acid derivative under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of an indole and benzoic acid moiety makes it particularly versatile for various applications .

Properties

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

IUPAC Name

4-(2,3-dioxo-1H-indol-5-yl)benzoic acid

InChI

InChI=1S/C15H9NO4/c17-13-11-7-10(5-6-12(11)16-14(13)18)8-1-3-9(4-2-8)15(19)20/h1-7H,(H,19,20)(H,16,17,18)

InChI Key

WYTCLQMSZDUPPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)NC(=O)C3=O)C(=O)O

Origin of Product

United States

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